molecular formula C8H9ClO2S B2740351 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid CAS No. 2138568-90-6

2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid

Cat. No.: B2740351
CAS No.: 2138568-90-6
M. Wt: 204.67
InChI Key: YQOYYRAJKJAKMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for methyl 2-(4-chlorothiophen-3-yl)acetate, a related compound, is 1S/C7H7ClO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3 . This information can be used to deduce the structure of 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid.

Scientific Research Applications

Glycosidation of Alcohols

2-Chloro-2-methylpropanoic ester, a related compound, has been utilized as a steering group in the Schmidt glycosidation reaction. This process facilitates the efficient glycosidation of sterically hindered alcohols under mild, acidic conditions, leading to glycoside products with high yield and beta-selectivity without forming orthoester side products. The ester is easily cleaved under mild, basic conditions (Szpilman & Carreira, 2009).

Anticancer Agents

The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. It operates through the induction of apoptosis and cell cycle arrest, showcasing the potential of chlorothiophene derivatives as anticancer agents (Zhang et al., 2005).

Molecular Machines

2-Cyano-2-phenylpropanoic anhydride derivatives, through aminolysis, release 2-cyano-2-phenylpropanoic acid, a chemical fuel for acid-base driven molecular machines. This process allows for the controlled liberation rate of chemical fuel, ensuring the efficient operation of molecular machines without overfeeding or malfunction (Biagini et al., 2020).

Corrosion Inhibition

Schiff base compounds containing sulfur donors, such as N-(thiophen-2-ylmethylene)pyridin-2-amine, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate significant inhibitory efficiency, showcasing the application of sulfur-containing organic compounds in protecting metals against corrosion (Leçe et al., 2008).

Dye-Sensitized Solar Cells (DSSCs)

Organic dyes with thiophene units have been engineered for application in DSSCs. These dyes, featuring donor, electron-conducting, and anchoring groups, achieve high incident photon to current conversion efficiency when anchored onto TiO2 films. The research highlights the role of thiophene derivatives in enhancing the performance of solar cells (Kim et al., 2006).

Safety and Hazards

The safety information for (4-chlorothiophen-3-yl)boronic acid, a related compound, includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4-chlorothiophen-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-12-4-6(5)9/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOYYRAJKJAKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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